2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C8H13F2NO3 and a molecular weight of 209.19 g/mol . It is a solid, typically appearing as a colorless to pale yellow crystalline powder . This compound is known for its good thermal and chemical stability .
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid involves several steps. One common synthetic route includes the reaction of 4-hydroxy-1-methylpiperidine with difluoroacetic acid under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and specification requirements .
Analyse Chemischer Reaktionen
2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid can be compared with other similar compounds, such as:
2,2-Difluoroacetic acid: A simpler compound with similar fluorine substitution but lacking the piperidine ring.
4-Hydroxy-1-methylpiperidine: Shares the piperidine ring structure but lacks the difluoroacetic acid moiety.
The uniqueness of this compound lies in its combination of the piperidine ring and difluoroacetic acid moiety, which imparts specific chemical and biological properties .
Eigenschaften
Molekularformel |
C8H13F2NO3 |
---|---|
Molekulargewicht |
209.19 g/mol |
IUPAC-Name |
2,2-difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H13F2NO3/c1-11-4-2-7(14,3-5-11)8(9,10)6(12)13/h14H,2-5H2,1H3,(H,12,13) |
InChI-Schlüssel |
PCKRZJMMDNMGPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C(C(=O)O)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.